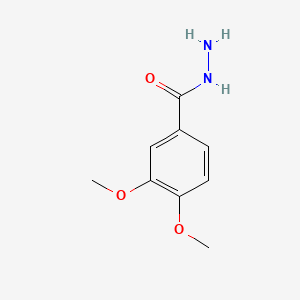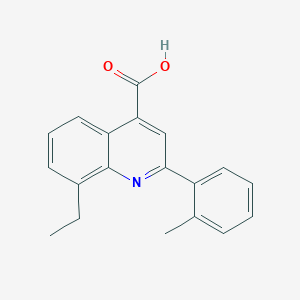
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene is a fluorinated organic compound characterized by the presence of iodine and multiple fluorine atoms. This compound is known for its unique chemical properties, including high lipophilicity and resistance to acidic conditions. It is often used in specialized chemical applications due to its stability and reactivity.
Applications De Recherche Scientifique
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized polymers and materials with high thermal and chemical stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene typically involves the reaction of 3,5-diiodobenzene with hexafluoroacetone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the iodine atoms are replaced by the hexafluoro-2-hydroxypropyl groups. The reaction conditions generally include:
Solvent: Anhydrous tetrahydrofuran (THF)
Base: Potassium carbonate (K2CO3)
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale batch reactors
Purification: Crystallization or column chromatography
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the iodine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid
Reduction: LiAlH4 in anhydrous ether
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of azides or other substituted derivatives
Mécanisme D'action
The mechanism of action of 3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene involves its interaction with molecular targets through its fluorinated groups. The compound can form strong hydrogen bonds and van der Waals interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Protein-Ligand Interactions: Stabilizing or destabilizing protein conformations through non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 3,5-Bis(trifluoromethyl)iodobenzene
- Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
Uniqueness
3,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)iodobenzene is unique due to its dual hexafluoro-2-hydroxypropyl groups, which impart high lipophilicity and resistance to acidic conditions. This makes it particularly useful in applications requiring stability under harsh conditions, unlike its similar counterparts which may lack such stability.
Propriétés
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-iodophenyl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F12IO2/c13-9(14,15)7(26,10(16,17)18)4-1-5(3-6(25)2-4)8(27,11(19,20)21)12(22,23)24/h1-3,26-27H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOQFAYORNCNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)I)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F12IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372251 |
Source


|
| Record name | 2,2'-(5-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53173-72-1 |
Source


|
| Record name | 2,2'-(5-Iodo-1,3-phenylene)bis(hexafluoropropan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(5-Iodobenzene-1,3-diyl)bis(1,1,1,3,3,3-hexafluoropropan-2-ol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1302359.png)




![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1302374.png)
